![molecular formula C8H14ClNO3 B13592437 2-{7-Oxa-4-azaspiro[2.5]octan-6-yl}aceticacidhydrochloride](/img/structure/B13592437.png)
2-{7-Oxa-4-azaspiro[2.5]octan-6-yl}aceticacidhydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{7-Oxa-4-azaspiro[25]octan-6-yl}acetic acid hydrochloride is a chemical compound with the molecular formula C8H13NO3·HCl It is known for its unique spirocyclic structure, which includes an oxygen and nitrogen atom within the ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{7-Oxa-4-azaspiro[2.5]octan-6-yl}acetic acid hydrochloride typically involves the formation of the spirocyclic ring system followed by the introduction of the acetic acid moiety. One common method involves the reaction of a suitable precursor with an aziridine derivative under controlled conditions to form the spirocyclic intermediate. This intermediate is then reacted with acetic acid to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like triethylamine .
Industrial Production Methods
In an industrial setting, the production of 2-{7-Oxa-4-azaspiro[2.5]octan-6-yl}acetic acid hydrochloride may involve continuous-flow synthesis techniques. These methods offer advantages such as higher efficiency, better control over reaction parameters, and improved safety compared to traditional batch synthesis .
Chemical Reactions Analysis
Types of Reactions
2-{7-Oxa-4-azaspiro[2.5]octan-6-yl}acetic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetic acid moiety can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of appropriate solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups .
Scientific Research Applications
2-{7-Oxa-4-azaspiro[2.5]octan-6-yl}acetic acid hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes
Mechanism of Action
The mechanism of action of 2-{7-Oxa-4-azaspiro[2.5]octan-6-yl}acetic acid hydrochloride involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
{7-Oxa-4-azaspiro[2.5]octan-6-yl}methanol: This compound shares a similar spirocyclic structure but differs in the functional group attached to the ring system.
1-Oxa-6-azaspiro[2.5]octane-6-carboxylic acid tert-butyl ester: Another related compound with a spirocyclic structure, used in different synthetic applications.
Uniqueness
2-{7-Oxa-4-azaspiro[2.5]octan-6-yl}acetic acid hydrochloride is unique due to its specific combination of the spirocyclic ring system and the acetic acid moiety. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
Molecular Formula |
C8H14ClNO3 |
|---|---|
Molecular Weight |
207.65 g/mol |
IUPAC Name |
2-(7-oxa-4-azaspiro[2.5]octan-6-yl)acetic acid;hydrochloride |
InChI |
InChI=1S/C8H13NO3.ClH/c10-7(11)3-6-4-9-8(1-2-8)5-12-6;/h6,9H,1-5H2,(H,10,11);1H |
InChI Key |
NFRJOKLEMMYIKJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC12COC(CN2)CC(=O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


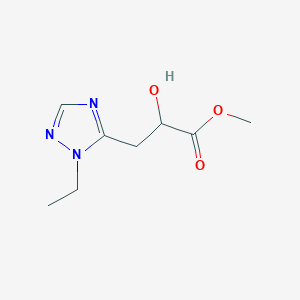
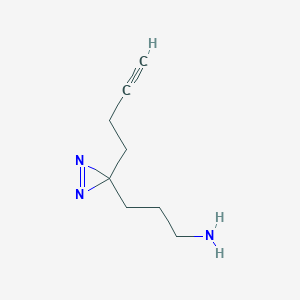

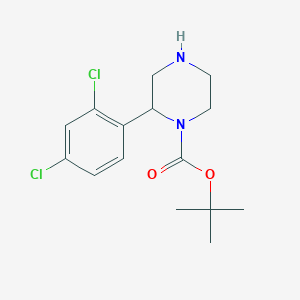

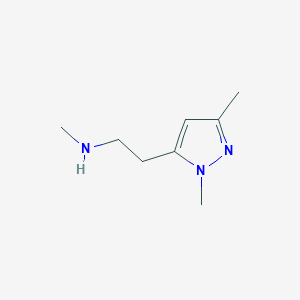
![7-{[4-(Dimethylamino)phenyl][(pyridin-2-yl)amino]methyl}-2-methylquinolin-8-ol](/img/structure/B13592393.png)
![Methyl 3-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-3-oxopropanoate](/img/structure/B13592394.png)
![N-[(naphthalen-1-yl)methyl]-10H-phenothiazine-10-carboxamide](/img/structure/B13592398.png)
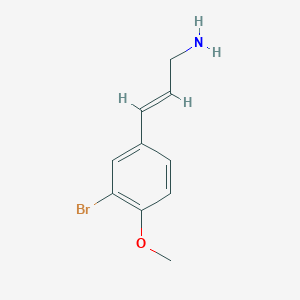
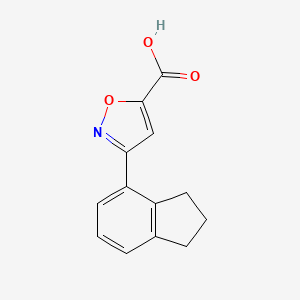
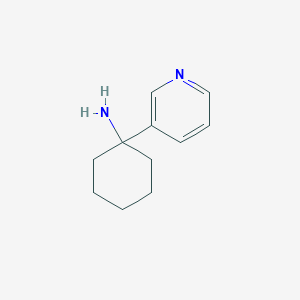
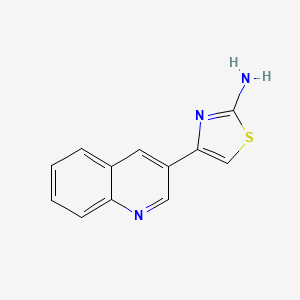
![2-[3,5-Bis(trifluoromethyl)phenyl]azetidine](/img/structure/B13592429.png)
